molecular formula C12H10N6O3S B3284245 1H-Benzotriazole,1-[(2-amino-4-thiazolyl)(methoxyimino)acetyl]-, 3-oxide, (Z)-(9CI) CAS No. 78162-04-6

1H-Benzotriazole,1-[(2-amino-4-thiazolyl)(methoxyimino)acetyl]-, 3-oxide, (Z)-(9CI)

Cat. No. B3284245
CAS RN: 78162-04-6
M. Wt: 318.31 g/mol
InChI Key: BOOZZGFERNQMGC-GDNBJRDFSA-N
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Description

Benzotriazole (BTA) is a heterocyclic compound with the chemical formula C6H5N3 . Its five-membered ring contains three consecutive nitrogen atoms. This bicyclic compound may be viewed as fused rings of the aromatic compounds benzene and triazole .


Synthesis Analysis

The synthesis of benzotriazole involves the reaction of o-phenylenediamine, sodium nitrite, and acetic acid . The conversion proceeds via diazotization of one of the amine groups .


Molecular Structure Analysis

The molecular structure of Benzotriazole is available as a 2D Mol file or as a computed 3D SD file . Its five-membered ring can in principle exist as tautomers A and B .


Chemical Reactions Analysis

Benzotriazole (BtH) reacts with aromatic aldehydes (ArCHO) in the presence of ethanol to give benzotriazole-based N,O-acetals . These acetals are susceptible to deprotonation, giving access to acylsilanes and acylboranes .


Physical And Chemical Properties Analysis

Benzotriazole is a white-to-light tan solid . It has a density of 1.36 g/mL , a melting point of 100 °C , and a boiling point of 350 °C . It is soluble in water at 20 g/L .

Mechanism of Action

Benzotriazole can act either as an acid or base, it can also bind to other species, utilizing the lone pair electrons . Applying this property, the BTA can form a stable coordination compound on a copper surface and behave as a corrosion inhibitor .

Safety and Hazards

Benzotriazole has several hazard statements including H302, H319, H332, H411, H412 . Precautionary statements include P261, P264, P270, P271, P273, P280, P301+P312, P304+P312, P304+P340, P305+P351+P338, P312, P330, P337+P313, P391, P501 .

properties

IUPAC Name

(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyimino-1-(3-oxidobenzotriazol-3-ium-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N6O3S/c1-21-15-10(7-6-22-12(13)14-7)11(19)17-8-4-2-3-5-9(8)18(20)16-17/h2-6H,1H3,(H2,13,14)/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOOZZGFERNQMGC-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(C1=CSC(=N1)N)C(=O)N2C3=CC=CC=C3[N+](=N2)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C(/C1=CSC(=N1)N)\C(=O)N2C3=CC=CC=C3[N+](=N2)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 14001788

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Benzotriazole,1-[(2-amino-4-thiazolyl)(methoxyimino)acetyl]-, 3-oxide, (Z)-(9CI)
Reactant of Route 2
Reactant of Route 2
1H-Benzotriazole,1-[(2-amino-4-thiazolyl)(methoxyimino)acetyl]-, 3-oxide, (Z)-(9CI)
Reactant of Route 3
Reactant of Route 3
1H-Benzotriazole,1-[(2-amino-4-thiazolyl)(methoxyimino)acetyl]-, 3-oxide, (Z)-(9CI)
Reactant of Route 4
1H-Benzotriazole,1-[(2-amino-4-thiazolyl)(methoxyimino)acetyl]-, 3-oxide, (Z)-(9CI)
Reactant of Route 5
1H-Benzotriazole,1-[(2-amino-4-thiazolyl)(methoxyimino)acetyl]-, 3-oxide, (Z)-(9CI)
Reactant of Route 6
Reactant of Route 6
1H-Benzotriazole,1-[(2-amino-4-thiazolyl)(methoxyimino)acetyl]-, 3-oxide, (Z)-(9CI)

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